molecular formula C11H15ClF2Si B12603469 tert-Butyl(2-chloro-4-methylphenyl)difluorosilane CAS No. 647842-32-8

tert-Butyl(2-chloro-4-methylphenyl)difluorosilane

Cat. No.: B12603469
CAS No.: 647842-32-8
M. Wt: 248.77 g/mol
InChI Key: WIUQUHCSHHXREF-UHFFFAOYSA-N
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Description

tert-Butyl(2-chloro-4-methylphenyl)difluorosilane is an organosilicon compound that features a tert-butyl group, a chloromethylphenyl group, and two fluorine atoms attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(2-chloro-4-methylphenyl)difluorosilane typically involves the reaction of tert-butyl(2-chloro-4-methylphenyl)silane with a fluorinating agent. One common method is the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(2-chloro-4-methylphenyl)difluorosilane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding silanol and hydrogen fluoride.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under mild conditions.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous acids.

    Oxidation and Reduction: Specific oxidizing or reducing agents can be used, depending on the desired transformation.

Major Products Formed

    Substitution Reactions: Products include tert-butyl(2-amino-4-methylphenyl)difluorosilane, tert-butyl(2-alkoxy-4-methylphenyl)difluorosilane, etc.

    Hydrolysis: The major products are tert-butyl(2-chloro-4-methylphenyl)silanol and hydrogen fluoride.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl(2-chloro-4-methylphenyl)difluorosilane is used as a building block for the preparation of more complex organosilicon compounds

Biology and Medicine

Industry

In the industrial sector, this compound can be used in the production of specialty polymers and materials. Its unique chemical properties make it suitable for applications requiring high thermal and chemical stability.

Mechanism of Action

The mechanism of action of tert-Butyl(2-chloro-4-methylphenyl)difluorosilane involves its ability to undergo various chemical transformations. The presence of the difluorosilyl group allows for unique reactivity patterns, such as the formation of strong Si-F bonds. These bonds can influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl(2-chloro-4-methylphenyl)silane: Lacks the fluorine atoms, resulting in different reactivity and applications.

    tert-Butyl(2-chloro-4-methylphenyl)trifluorosilane: Contains an additional fluorine atom, which can further enhance its stability and reactivity.

    tert-Butyl(2-chloro-4-methylphenyl)dimethylsilane: Contains methyl groups instead of fluorine, leading to different chemical properties.

Uniqueness

tert-Butyl(2-chloro-4-methylphenyl)difluorosilane is unique due to the presence of the difluorosilyl group, which imparts distinct chemical properties. The combination of the tert-butyl group, chloromethylphenyl group, and difluorosilyl group makes it a versatile compound for various applications in organic synthesis and materials science.

Properties

CAS No.

647842-32-8

Molecular Formula

C11H15ClF2Si

Molecular Weight

248.77 g/mol

IUPAC Name

tert-butyl-(2-chloro-4-methylphenyl)-difluorosilane

InChI

InChI=1S/C11H15ClF2Si/c1-8-5-6-10(9(12)7-8)15(13,14)11(2,3)4/h5-7H,1-4H3

InChI Key

WIUQUHCSHHXREF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[Si](C(C)(C)C)(F)F)Cl

Origin of Product

United States

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